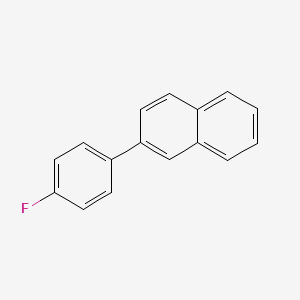

2-(4-Fluorophenyl)naphthalene

Description

2-(4-Fluorophenyl)naphthalene (C₁₆H₁₁F) is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with a 4-fluorophenyl group at the 2-position.

Synthesis and Structural Features: The compound is synthesized via palladium or platinum-catalyzed C–H arylation. For example, using Na₂PtCl₄·H₂O as a catalyst with tetrabutylammonium triflate and naphthalene, 2-(4-fluorophenyl)naphthalene is obtained as a white solid (m.p. 91–92°C) with a molecular weight of 222.26 g/mol . The fluorine atom’s electronegativity introduces electron-withdrawing effects, altering the electron density of the naphthalene system compared to non-fluorinated analogs.

Properties

CAS No. |

28396-55-6 |

|---|---|

Molecular Formula |

C16H11F |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

2-(4-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H11F/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |

InChI Key |

NEDUMIIWPOQJOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent at the 2-position of naphthalene significantly impacts physicochemical behavior:

| Compound | Substituent | Electronic Effect | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)naphthalene | Fluorine | Electron-withdrawing | 222.26 | 91–92 |

| 2-(4-Methoxyphenyl)naphthalene | Methoxy (-OCH₃) | Electron-donating | 234.29 | Not reported |

| 2-(4-Bromophenyl)naphthalene | Bromine | Weakly deactivating | 283.17 | Not reported |

| 2-(2-Methylphenyl)naphthalene | Methyl (-CH₃) | Electron-donating | 218.29 | 91–92 |

- Fluorine vs.

- Fluorine vs. Bromine : Bromine’s larger atomic size introduces steric hindrance, while fluorine’s smaller size allows closer packing in crystal structures .

Structural and Crystallographic Comparisons

- Crystal Packing : In 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene (a structurally related compound), fluorine substituents contribute to dihedral angles of 51.86–87.02° between the naphthalene core and aryl rings, influencing intramolecular hydrogen bonding (O–H⋯O) and centrosymmetric dimer formation . In contrast, 2-(4-fluorophenyl)naphthalene lacks hydroxyl groups, leading to simpler intermolecular interactions dominated by van der Waals forces.

- Hydrogen Bonding : Methoxy or hydroxy substituents (e.g., in acenaphthene derivatives) promote hydrogen-bonded networks, whereas 2-(4-fluorophenyl)naphthalene relies on weaker C–H⋯F interactions .

Toxicological and Environmental Considerations

Research Findings and Key Insights

- Synthetic Optimization : Platinum catalysts outperform palladium in C–H arylation of naphthalene, achieving higher yields for fluorophenyl derivatives .

- Electron Density Modulation : Fluorine’s electron-withdrawing effect red-shifts UV-Vis absorption maxima by ~10 nm compared to methoxy-substituted naphthalenes, suggesting applications in optoelectronics .

- Crystallographic Trends : Bulky substituents (e.g., bromine) reduce molecular symmetry, complicating crystal packing, while fluorine’s compact size enables dense, stable lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.